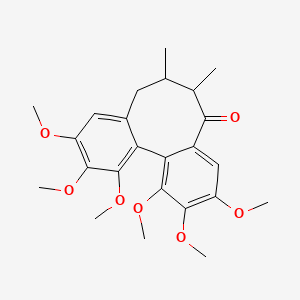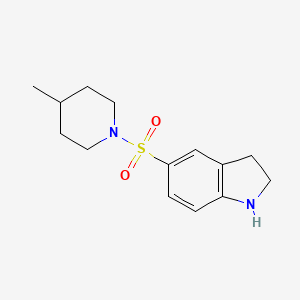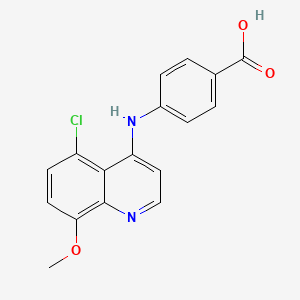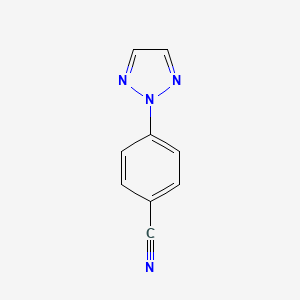![molecular formula C6H6N2 B12111405 1,4-Dihydropyrrolo[3,2-b]pyrrole CAS No. 63156-05-8](/img/structure/B12111405.png)
1,4-Dihydropyrrolo[3,2-b]pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dihydropyrrolo[3,2-b]pyrrole is a heterocyclic compound that has garnered significant interest in the fields of organic chemistry and materials science. This compound is characterized by a fused ring system consisting of two pyrrole units. It is known for its strong electron-donating properties and has been utilized in various applications, including as a building block for organic semiconductors and fluorescent materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Dihydropyrrolo[3,2-b]pyrrole can be synthesized through several methods. One common approach involves the condensation of pyrrole with an appropriate aldehyde or ketone under acidic conditions. Another method includes the use of transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to form the desired fused ring system .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. These methods often employ continuous flow reactors and automated systems to optimize reaction conditions and minimize waste .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dihydropyrrolo[3,2-b]pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can yield dihydropyrrole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as acidic or basic environments.
Major Products
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in the synthesis of more complex organic molecules .
Aplicaciones Científicas De Investigación
1,4-Dihydropyrrolo[3,2-b]pyrrole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of organic semiconductors and conjugated polymers.
Biology: This compound has been explored for its potential use in bioimaging and as a fluorescent probe.
Medicine: Research is ongoing into its potential as a therapeutic agent due to its unique electronic properties.
Mecanismo De Acción
The mechanism by which 1,4-dihydropyrrolo[3,2-b]pyrrole exerts its effects is primarily through its strong electron-donating properties. This allows it to participate in various electronic interactions and chemical reactions. The molecular targets and pathways involved include interactions with electron-deficient species and participation in charge transfer processes .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrole: A simpler structure with one pyrrole ring.
Indole: Contains a fused benzene and pyrrole ring.
Carbazole: Features a fused tricyclic structure with two benzene rings and one pyrrole ring.
Uniqueness
1,4-Dihydropyrrolo[3,2-b]pyrrole is unique due to its fused ring system, which imparts strong electron-donating properties and makes it highly versatile for various applications in materials science and organic electronics .
Propiedades
Número CAS |
63156-05-8 |
|---|---|
Fórmula molecular |
C6H6N2 |
Peso molecular |
106.13 g/mol |
Nombre IUPAC |
1,4-dihydropyrrolo[3,2-b]pyrrole |
InChI |
InChI=1S/C6H6N2/c1-3-7-6-2-4-8-5(1)6/h1-4,7-8H |
Clave InChI |
AGTXZUSQQMGXGX-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC2=C1NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,7-Bis(5-bromo-6-undecylthieno[3,2-b]thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B12111328.png)
![4,5,6,9,10,11-Hexamethoxy-15,16-dimethyl-17-oxatetracyclo[12.2.1.02,7.08,13]heptadeca-2,4,6,8,10,12-hexaene](/img/structure/B12111335.png)







![16-Ethoxy-9-methyl-5,7-dioxa-6lambda6-thiapentacyclo[10.8.0.02,9.04,8.013,18]icosa-13(18),14,16-triene 6,6-dioxide](/img/structure/B12111374.png)
![Butanoic acid, 2-[(4-methoxyphenyl)sulfonyl]-3-methyl-](/img/structure/B12111394.png)

![1H-Benzimidazole, 1-[2-(1-piperidinyl)ethyl]-](/img/structure/B12111413.png)
![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide](/img/structure/B12111414.png)
